molecular formula C6H6ClN3OS B8781946 6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 6301-33-3

6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B8781946
CAS RN: 6301-33-3
M. Wt: 203.65 g/mol
InChI Key: AYAGHGXQTMQOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3OS and its molecular weight is 203.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6301-33-3

Product Name

6-Chloro-2-methylsulfanylpyrimidine-4-carboxamide

Molecular Formula

C6H6ClN3OS

Molecular Weight

203.65 g/mol

IUPAC Name

6-chloro-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11)

InChI Key

AYAGHGXQTMQOAZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL flask was charged with the 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester (4.37 g, 20 mmol), and chloroform (30 mL). Ammonia (57 mL, 7 M in methanol, 0.4 mol, 20 eq.) was added with stirring. HPLC analysis after 20 minutes indicated no starting methyl ester remained. The mixture was sparged with nitrogen for 30 min, then concentrated in vacuo, and dried under high vacuum to afford the 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid amide (4.21 g, quant.) in sufficient purity for use in the next step. 1H NMR (500 MHz, CDCl3) □ 7.76 (s, 1H), 7.60 (br s, 1H), 5.97 (br s, 1H), 2.61 (s, 3H); ESI-MS m/z 204.1 (M+H)+.
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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